molecular formula C10H9B B1344798 1-Bromo-4-(but-3-yn-1-yl)benzene CAS No. 765906-85-2

1-Bromo-4-(but-3-yn-1-yl)benzene

Cat. No. B1344798
CAS RN: 765906-85-2
M. Wt: 209.08 g/mol
InChI Key: RBVRQKFWGAAQMR-UHFFFAOYSA-N
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Description

1-Bromo-4-(but-3-yn-1-yl)benzene, also known as BBNE, is a chemical compound with the molecular formula C10H9Br. It is commonly used in various chemical reactions .


Synthesis Analysis

The synthesis of 1-Bromo-4-(but-3-yn-1-yl)benzene involves several steps. The exact process can vary, but it often involves the use of alkyl halides and the introduction of bromo functionality into the molecule . The synthesis process can be influenced by various factors, including the presence of electron-donating or electron-withdrawing groups .


Molecular Structure Analysis

The molecular formula of 1-Bromo-4-(but-3-yn-1-yl)benzene is C10H9Br . This compound has a molecular weight of 209.08 g/mol. The structure of this compound includes a benzene ring with a bromo group and a but-3-yn-1-yl group attached to it .


Chemical Reactions Analysis

1-Bromo-4-(but-3-yn-1-yl)benzene is used as a reactant in various chemical reactions. For instance, it is used in the synthesis of macrocycles by cobalt-mediated [2+2+2] co-cyclotrimerization and 2,4,5-trisubstituted oxazoles by a gold-catalyzed formal [3+2] cycloaddition . It can also be used in the synthesis of lactones bearing alkynes for reductive cyclization in the preparation of azulene derivatives .


Physical And Chemical Properties Analysis

1-Bromo-4-(but-3-yn-1-yl)benzene has a predicted boiling point of 254.4±15.0 °C and a predicted density of 1.347±0.06 g/cm3 .

Scientific Research Applications

Building Blocks in Synthetic Chemistry

1-Bromo-4-(but-3-yn-1-yl)benzene can serve as a building block in synthetic chemistry . It can be used to synthesize a variety of complex molecules. For instance, it can be used in the synthesis of bromopyrenes , which are significant in synthetic chemistry, materials science, and environmental studies .

Precursor for Functionalization Strategies

This compound can act as a precursor for diverse functionalization strategies . The bromo-substituted precursors serve as vital intermediates in synthetic routes . However, the substitution pattern of bromoderivatives significantly impacts their subsequent functionalization and properties .

Synthesis of Pyrene Derivatives

1-Bromo-4-(but-3-yn-1-yl)benzene can be used in the synthesis of pyrene derivatives . Pyrene, a renowned aromatic hydrocarbon, has versatile properties and potential applications across various scientific domains . Bromopyrenes, among its derivatives, stand out for their significance .

Environmental Studies

Bromopyrenes, synthesized using 1-Bromo-4-(but-3-yn-1-yl)benzene, are significant in environmental studies . They can be used to study the impact of brominated compounds on the environment .

Materials Science

In the field of materials science, bromopyrenes synthesized from 1-Bromo-4-(but-3-yn-1-yl)benzene can be used . They can contribute to the development of new materials with unique properties .

Synthesis of Fluoroalkyl Compounds

1-Bromo-4-(but-3-yn-1-yl)benzene can also be employed for the synthesis of fluoroalkyl compounds . These compounds have a wide range of applications in medicinal chemistry and drug discovery .

Mechanism of Action

The mechanism of action of 1-Bromo-4-(but-3-yn-1-yl)benzene in chemical reactions can vary depending on the specific reaction. In some reactions, it serves as a source of alkyl halides for the introduction of bromo functionality into the molecule .

properties

IUPAC Name

1-bromo-4-but-3-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br/c1-2-3-4-9-5-7-10(11)8-6-9/h1,5-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVRQKFWGAAQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631260
Record name 1-Bromo-4-(but-3-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(but-3-yn-1-yl)benzene

CAS RN

765906-85-2
Record name 1-Bromo-4-(but-3-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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